molecular formula C26H22N6O8S4 B15083830 4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide

4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide

Cat. No.: B15083830
M. Wt: 674.8 g/mol
InChI Key: ROYJAZSAYUEKER-QURGRASLSA-N
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Description

The compound “4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide” is a complex organic molecule that features multiple functional groups, including nitro, thiazolidine, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the thiazolidine rings, followed by the introduction of the nitroanilino and oxobutyl groups. The final step would involve the formation of the butanamide linkage.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines.

    Reduction: The thiazolidine rings can be oxidized to sulfoxides or sulfones.

    Substitution: The nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide: This compound is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable target for further research and development.

Properties

Molecular Formula

C26H22N6O8S4

Molecular Weight

674.8 g/mol

IUPAC Name

4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide

InChI

InChI=1S/C26H22N6O8S4/c33-19(27-15-7-1-3-9-17(15)31(37)38)11-5-13-29-23(35)21(43-25(29)41)22-24(36)30(26(42)44-22)14-6-12-20(34)28-16-8-2-4-10-18(16)32(39)40/h1-4,7-10H,5-6,11-14H2,(H,27,33)(H,28,34)/b22-21+

InChI Key

ROYJAZSAYUEKER-QURGRASLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4[N+](=O)[O-])/SC2=S)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4[N+](=O)[O-])SC2=S)[N+](=O)[O-]

Origin of Product

United States

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